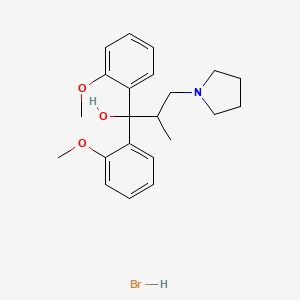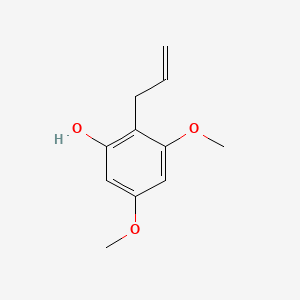
Phenol, 3,5-dimethoxy-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two methoxy groups and an allyl group attached to a phenol ring. It is a derivative of phenol and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethoxy-2-(2-propenyl)- typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The allylation step involves the reaction of the dimethyl ether derivative with allyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for Phenol, 3,5-dimethoxy-2-(2-propenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-dimethoxy-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Phenol, 3,5-dimethoxy-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3,5-dimethoxy-2-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Phenol, 3,5-dimethoxy-2-(2-propenyl)- can be compared with other similar compounds such as:
Phenol, 2,6-dimethoxy-4-(2-propenyl)-:
Phenol, 2-methoxy-4-(1-propenyl)-:
The uniqueness of Phenol, 3,5-dimethoxy-2-(2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
32977-07-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,5-dimethoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
QHEQVNMRWJJAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
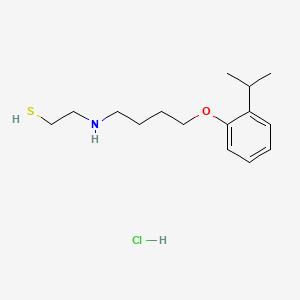
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
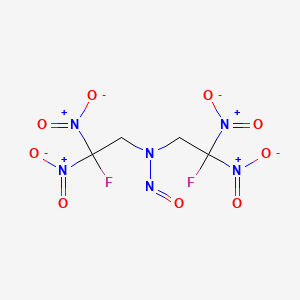
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
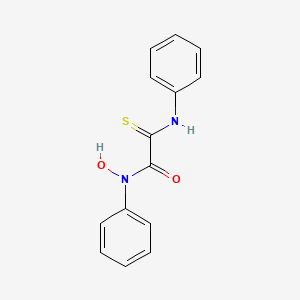
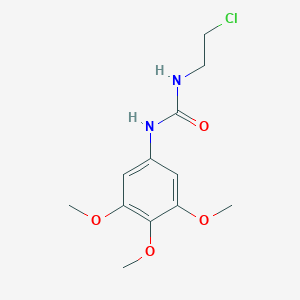
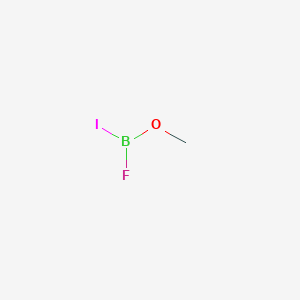

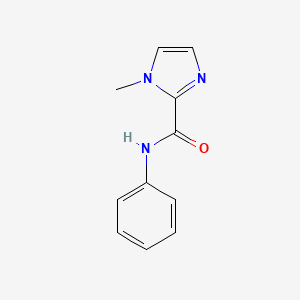
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)

